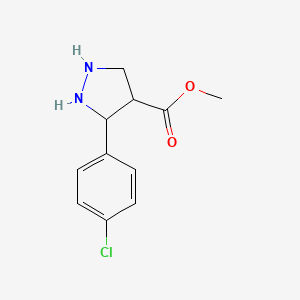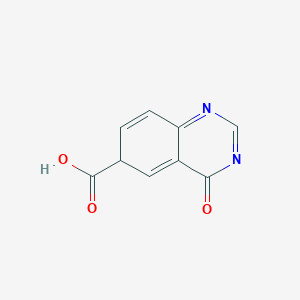
5-amino-5H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-5H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by retro-Claisen acyl cleavage and cyclization . These reactions typically require specific conditions such as high temperatures and the presence of catalysts like nickel or copper.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as nickel or copper, is common in these methods to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, typically using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amino-substituted isoquinolines .
Aplicaciones Científicas De Investigación
5-Amino-5H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 5-amino-5H-isoquinolin-1-one involves the inhibition of poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in detecting and repairing DNA damage. By inhibiting PARPs, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2H-isoquinolin-1-one
- 3-Aminoisoquinolin-1-one
- 5-Amino-3-methylisoquinolin-1-one
Uniqueness
5-Amino-5H-isoquinolin-1-one is unique due to its high water solubility and potent inhibitory effects on PARP-1 and PARP-2. Compared to other similar compounds, it has shown greater efficacy in enzyme inhibition and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-amino-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2 |
Clave InChI |
VEPFARHFQDYMNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C2=CC=NC(=O)C2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)




![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)


![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)

